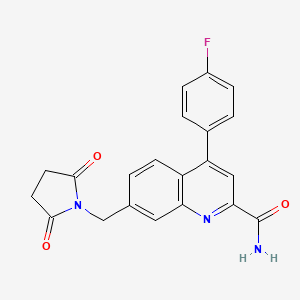

mGluR2 antagonist 1

Description

BenchChem offers high-quality mGluR2 antagonist 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mGluR2 antagonist 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[(2,5-dioxopyrrolidin-1-yl)methyl]-4-(4-fluorophenyl)quinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3/c22-14-4-2-13(3-5-14)16-10-18(21(23)28)24-17-9-12(1-6-15(16)17)11-25-19(26)7-8-20(25)27/h1-6,9-10H,7-8,11H2,(H2,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTBUOHORFUCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of mGluR2 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 2 (mGluR2) has emerged as a significant target in the central nervous system (CNS) for therapeutic intervention in a range of neuropsychiatric and neurological disorders. As a member of the Group II metabotropic glutamate receptors, mGluR2 plays a crucial role in modulating synaptic transmission and neuronal excitability. This technical guide provides an in-depth exploration of the mechanism of action of mGluR2 antagonists, detailing the signaling pathways, experimental protocols used for their characterization, and quantitative data on key compounds.

mGluR2 is a G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals.[1] Its activation by the endogenous ligand, glutamate, initiates an inhibitory signaling cascade that curtails the release of neurotransmitters.[1] By blocking the action of glutamate at this receptor, mGluR2 antagonists effectively disinhibit the presynaptic terminal, leading to an increase in neurotransmitter release. This mechanism underlies their therapeutic potential in conditions hypothesized to involve glutamatergic dysfunction.

Core Mechanism of Action

The primary function of mGluR2 is to act as an autoreceptor, sensing synaptic glutamate levels and, in response, downregulating further glutamate release. This is achieved through its coupling to Gαi/o proteins. Upon glutamate binding, the activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors, including protein kinase A (PKA) and ion channels, ultimately resulting in the suppression of neurotransmitter exocytosis.

mGluR2 antagonists exert their effects by preventing this inhibitory cascade. They can be broadly classified into two categories based on their binding site and mechanism of action:

-

Orthosteric Antagonists: These ligands bind to the same site as the endogenous agonist, glutamate, directly competing with it and preventing receptor activation.

-

Negative Allosteric Modulators (NAMs): These molecules bind to a topographically distinct site on the receptor, known as an allosteric site.[2][3] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate or its ability to initiate a signaling response upon glutamate binding. NAMs have garnered significant interest due to their potential for greater subtype selectivity compared to orthosteric ligands, as the allosteric sites are generally less conserved across receptor subtypes.

The antagonism of mGluR2 leads to a lifting of the "brake" on neurotransmitter release, thereby enhancing synaptic transmission. This is particularly relevant in glutamatergic synapses, where it results in increased glutamate release, but can also affect the release of other neurotransmitters.

Signaling Pathways

The signaling cascade initiated by mGluR2 activation and its subsequent inhibition by antagonists is a multi-step process. The following diagrams illustrate these pathways.

Quantitative Data on mGluR2 Antagonists

The following tables summarize the binding affinities and functional potencies of selected mGluR2 antagonists.

Table 1: Binding Affinities of mGluR2 Antagonists

| Compound | Type | Radioligand | Preparation | Ki (nM) | Reference |

| LY341495 | Orthosteric Antagonist | [3H]-LY341495 | Rat mGluR2 | 5.1 | |

| RO4988546 | NAM | [3H]-PAM | Rat mGluR2 | 2.3 | |

| RO5488608 | NAM | [3H]-PAM | Rat mGluR2 | 1.9 | |

| MTEP | mGluR5 NAM (for comparison) | [3H]-MPEP | Human mGluR5 | 16 |

Table 2: Functional Potencies of mGluR2 Antagonists

| Compound | Assay | Preparation | IC50 (nM) | Reference |

| mGluR2 antagonist 1 | Not specified | Not specified | 9 | |

| RO4988546 | [3H]-LY354740 binding inhibition | Rat mGluR2 | 8.7 | |

| RO5488608 | [3H]-LY354740 binding inhibition | Rat mGluR2 | 2.5 | |

| Compound 35 | Glutamate-induced GIRK currents | Rat mGluR2 | 11 | |

| Compound 36 | Glutamate-induced GIRK currents | Rat mGluR2 | 22 | |

| Compound 33 | [3H]-LY354740 binding | Not specified | 26 | |

| Compound 34 | [3H]-LY354740 binding | Not specified | 20 | |

| LY341495 | mGluR2 antagonism | Not specified | 21 |

Experimental Protocols

The characterization of mGluR2 antagonists relies on a suite of in vitro assays to determine their binding affinity, functional potency, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for measuring the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for mGluR2.

Principle: A radiolabeled ligand with known affinity for mGluR2 is incubated with a membrane preparation containing the receptor. The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Materials:

-

Membrane preparation from cells expressing mGluR2 or from brain tissue.

-

Radioligand (e.g., [3H]-LY341495 for orthosteric site, [3H]-PAM for allosteric site).

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at various concentrations.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known mGluR2 ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-proteins coupled to a receptor.

Objective: To determine the ability of a test compound to antagonize agonist-stimulated G-protein activation at mGluR2.

Principle: In the presence of an agonist, mGluR2 activates its coupled G-protein, which then exchanges GDP for GTP. The non-hydrolyzable GTP analog, [35S]GTPγS, can be used to measure this activation, as it binds to the activated G-protein and accumulates. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.

Materials:

-

Membrane preparation containing mGluR2.

-

[35S]GTPγS.

-

GDP.

-

mGluR2 agonist (e.g., glutamate, LY354740).

-

Test compound (antagonist).

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

96-well plates.

-

Filtration apparatus or SPA beads.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, pre-incubate the membranes with the test compound for a set period.

-

Add the mGluR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Initiate the binding reaction by adding a mixture of [35S]GTPγS and GDP.

-

Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the [35S]GTPγS binding as a function of the test compound concentration and determine the IC50 for the inhibition of agonist-stimulated binding.

References

- 1. Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Intracellular Pathways Mediate Metabotropic Glutamate Receptor-Induced Ca2+ Mobilization in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of mGluR2 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of mGluR2 Antagonist 1, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2). This document details the synthetic pathway, experimental protocols for characterization, and key quantitative data, offering valuable insights for researchers in neuroscience and drug discovery.

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor, plays a crucial role in modulating glutamatergic neurotransmission. Its antagonism has emerged as a promising therapeutic strategy for various central nervous system (CNS) disorders, including depression and cognitive impairments associated with Alzheimer's disease.[1] mGluR2 Antagonist 1, identified as Compound 25 in the foundational study by Shu et al., belongs to a class of 4-arylquinoline-2-carboxamides.[2][3] This compound has demonstrated high potency and selectivity for mGluR2, making it a valuable tool for preclinical research.

Synthesis of mGluR2 Antagonist 1

The synthesis of mGluR2 Antagonist 1 is a multi-step process starting from commercially available materials. The general synthetic scheme for the 4-arylquinoline-2-carboxamide scaffold is outlined below.

Synthesis Workflow

Caption: General synthetic workflow for mGluR2 Antagonist 1.

Experimental Protocol: Synthesis of 6-(azetidin-1-ylmethyl)-4-(4-fluorophenyl)quinoline-2-carboxamide (mGluR2 Antagonist 1)

A detailed, step-by-step experimental protocol for the synthesis of the broader class of 4-arylquinoline-2-carboxamides can be found in the primary literature.[4][5] The synthesis of the specific mGluR2 Antagonist 1 (Compound 25) involves the following key transformations:

-

Doebner Reaction: The quinoline core is constructed via a Doebner reaction, which involves the condensation of an aniline, an aldehyde (e.g., 2-nitrobenzaldehyde), and pyruvic acid.

-

Amidation: The carboxylic acid at the 4-position of the quinoline ring is converted to a primary amide. This is typically achieved by first converting the carboxylic acid to an acid chloride using an agent like thionyl chloride, followed by reaction with ammonia.

-

Functionalization of the Quinoline Core: Subsequent steps involve the introduction of the azetidin-1-ylmethyl group at the 6-position. This can be accomplished through various synthetic strategies, such as a substitution reaction on a suitable precursor (e.g., a 6-bromomethylquinoline derivative).

Characterization of mGluR2 Antagonist 1

Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized antagonist.

Characterization Workflow

References

- 1. Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revues.imist.ma [revues.imist.ma]

The Discovery and Development of Novel mGluR2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 2 (mGluR2), a Class C G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders. Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor to negatively modulate the release of glutamate, the principal excitatory neurotransmitter in the brain.[1][2] Antagonism of mGluR2, therefore, offers a compelling strategy to enhance glutamatergic transmission, a mechanism hypothesized to be beneficial in conditions characterized by glutamatergic deficits, such as depression and the cognitive impairments associated with schizophrenia and Alzheimer's disease.[3][4][5] This technical guide provides an in-depth overview of the discovery and development of novel mGluR2 antagonists, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

mGluR2 Signaling Pathway

Activation of mGluR2 by glutamate initiates a signaling cascade that leads to the inhibition of neurotransmitter release. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in glutamate release from the presynaptic terminal. This negative feedback loop is crucial for maintaining synaptic homeostasis.

Key mGluR2 Antagonists and Pharmacological Data

The development of mGluR2 antagonists has evolved from orthosteric antagonists, which compete with glutamate at its binding site, to negative allosteric modulators (NAMs), which bind to a distinct site on the receptor to inhibit its function. NAMs offer the potential for greater subtype selectivity, a significant advantage given the high homology between mGluR2 and mGluR3.

Below are tables summarizing the quantitative data for several key orthosteric antagonists and NAMs.

Orthosteric Antagonists

| Compound | Target(s) | Ki (nM) | IC50 (nM) | Notes |

| LY341495 | mGluR2/3 | mGluR2: 2.2mGluR3: 4.5 | mGluR2: 21mGluR3: 14 | A potent and widely used research tool, also shows activity at other mGluRs at higher concentrations. |

| MGS0039 | mGluR2/3 | mGluR2: 2.2mGluR3: 4.5 | mGluR2: 20mGluR3: 24 | A potent and selective group II mGluR antagonist with demonstrated antidepressant-like effects in animal models. |

| TP0178894 (active metabolite of TS-161) | mGluR2/3 | mGluR2: 4.27mGluR3: 2.83 | mGluR2: 23.3mGluR3: 20.9 | The active form of the prodrug TS-161, which has been investigated in clinical trials for depression. |

Negative Allosteric Modulators (NAMs)

| Compound | Target(s) | IC50 (nM) | Notes |

| Decoglurant (RO4995819) | mGluR2/3 | Not explicitly found in searches | A NAM that progressed to Phase II clinical trials for major depressive disorder but was discontinued due to lack of efficacy. |

| 4-Arylquinoline-2-carboxamides | mGluR2 | Varies by analog | A class of highly potent and selective mGluR2 NAMs identified through high-throughput screening and medicinal chemistry optimization. |

| MK-8768 | mGluR2 | 9.6 | A potent, selective, and orally bioavailable mGluR2 NAM with excellent brain permeability. It shows complete selectivity against other mGluRs (IC50 > 10,000 nM). |

Experimental Protocols

The discovery and characterization of novel mGluR2 antagonists rely on a suite of in vitro assays to determine potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for measuring the affinity of a compound for a receptor. Competitive binding assays are used to determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for mGluR2.

Materials:

-

Cell membranes prepared from cells expressing recombinant human mGluR2.

-

Radioligand: [3H]-LY354740 (a potent group II mGluR agonist).

-

Test compounds at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-LY354740, and varying concentrations of the test compound. The final volume is typically 250 µL.

-

Equilibrium: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.

Objective: To determine the IC50 of an mGluR2 antagonist in a functional assay.

Materials:

-

CHO or HEK293 cells stably expressing human mGluR2.

-

Forskolin (an adenylyl cyclase activator).

-

mGluR2 agonist (e.g., glutamate or LY354740).

-

Test compounds at various concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Plating: Seed the mGluR2-expressing cells in a 96- or 384-well plate and culture overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin and an EC80 concentration of the mGluR2 agonist to stimulate the cells.

-

Lysis and Detection: After a specific incubation time, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.

Intracellular Calcium Flux Assay

For mGluR2 receptors co-expressed with a promiscuous G-protein like Gα15, antagonist activity can be measured by monitoring changes in intracellular calcium levels.

Objective: To measure the ability of a NAM to inhibit agonist-induced calcium mobilization.

Materials:

-

HEK293 cells co-expressing mGluR2 and a promiscuous G-protein (e.g., Gα15).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

mGluR2 agonist (e.g., glutamate).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., HEPES-buffered saline).

-

Fluorescence plate reader with injectors.

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye for a specified time at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Compound Addition: Inject the test compound (NAM) followed by the agonist.

-

Measurement: Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium.

-

Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of the NAM on the agonist-induced calcium response and calculate the IC50.

Discovery Workflow and Structure-Activity Relationships

The discovery of novel mGluR2 antagonists often follows a structured workflow, beginning with high-throughput screening (HTS) to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For example, in the 4-arylquinoline-2-carboxamide series of mGluR2 NAMs, modifications at the C4 and C7 positions of the quinoline core have been extensively explored to improve potency and drug-like properties.

Conclusion

The discovery and development of novel mGluR2 antagonists, particularly selective NAMs, represent a promising avenue for the treatment of various CNS disorders. The transition from less selective orthosteric antagonists to highly selective NAMs like MK-8768 showcases the progress in the field. A thorough understanding of the underlying signaling pathways, robust experimental methodologies for characterization, and systematic SAR studies are essential for the successful development of clinically viable mGluR2-targeting therapeutics. Continued research in this area holds the potential to deliver novel medicines for patients with significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. LY-341495 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of mGluR2 Antagonists: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the chemical scaffolds, pharmacological evaluation, and signaling mechanisms of metabotropic glutamate receptor 2 antagonists, providing a comprehensive resource for researchers and drug development professionals in neuroscience.

Metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including depression and cognitive impairments.[1][2] Predominantly located presynaptically, mGluR2 acts as an autoreceptor to negatively regulate glutamate release.[2] Antagonism of this receptor, therefore, offers a mechanism to enhance glutamatergic transmission, a strategy that has shown promise in preclinical and clinical studies. This guide provides a detailed overview of the structure-activity relationships (SAR) of mGluR2 antagonists, focusing on key chemical series, experimental protocols for their evaluation, and the underlying signaling pathways.

Core Chemical Scaffolds and Structure-Activity Relationships

The development of selective mGluR2 antagonists has led to the exploration of several distinct chemical scaffolds. Two of the most extensively studied classes are the phenylglycine derivatives, which act as orthosteric antagonists, and various series of negative allosteric modulators (NAMs), which bind to a topographically distinct site on the receptor.

Phenylglycine Derivatives: Orthosteric Antagonists

The phenylglycine scaffold represents one of the earliest classes of mGluR antagonists. These compounds are structural analogs of glutamate and compete for its binding site in the large extracellular Venus flytrap domain of the receptor.

Key SAR Insights:

-

Carboxyphenylglycine vs. Hydroxyphenylglycine: Carboxyphenylglycine derivatives tend to exhibit antagonist activity at mGluR1 and agonist activity at mGluR2. Conversely, hydroxyphenylglycine derivatives can act as either agonists or antagonists at mGluR1 and mGluR6.[3]

-

α-Methylation: A critical modification that converts mGluR2 agonists into antagonists is the introduction of an α-methyl or α-ethyl group to carboxyphenylglycine derivatives. This substitution produces compounds that are antagonists at both mGluR1 and mGluR2.[3] For instance, the potent mGluR2 agonist (2S, 1'S, 2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I) is transformed into a selective mGluR2 antagonist upon α-methylation.

-

Ring Substituents: The nature and position of substituents on the phenyl ring are crucial in determining the potency and selectivity of these compounds across different mGluR subtypes.

Table 1: SAR of Phenylglycine Derivatives as mGluR2 Antagonists

| Compound | R1 | R2 | R3 | Agonist/Antagonist Activity at mGluR2 | IC50 (µM) |

| (S)-4-Carboxyphenylglycine | H | COOH | H | Antagonist | 577 ± 74 |

| (R,S)-α-methyl-4-carboxyphenylglycine | CH3 | COOH | H | Antagonist | 340 ± 59 |

| (S)-4-Carboxy-3-hydroxyphenylglycine | H | COOH | OH | Agonist | - |

| (S)-3-Carboxy-4-hydroxyphenylglycine | H | OH | COOH | Agonist | - |

Data compiled from published studies.

1,3-Dihydrobenzo[b]\diazepin-2-one Derivatives: Negative Allosteric Modulators

This class of compounds represents a significant advancement in the development of mGluR2 antagonists, offering improved selectivity over orthosteric ligands. These NAMs bind within the seven-transmembrane (7TM) domain of the receptor.

Key SAR Insights:

-

Substitutions at R3, R7, and R8: A quantitative structure-activity relationship (QSAR) study on a large series of these derivatives revealed that bulky substituents at the R3 and R7 positions are beneficial for antagonist activity. Conversely, bulky groups at the R8 position tend to decrease activity.

-

Hydrophilicity: The introduction of hydrophilic groups at specific positions can enhance the antagonist potency.

-

8-Ethynyl Moiety: The attachment of an 8-(2-aryl)-ethynyl-moiety has been shown to produce compounds with low nanomolar affinity for mGluR2.

Table 2: SAR of 1,3-Dihydrobenzo[b]\diazepin-2-one Derivatives

| Compound | R3 | R7 | R8 | Activity I (Inhibition of [3H]-LY354740) pIC50 | Activity II (cAMP inhibition) pIC50 |

| Lead Scaffold | H | H | H | (Baseline) | (Baseline) |

| Derivative A | Bulky group | Bulky group | H | Increased | Increased |

| Derivative B | H | H | Bulky group | Decreased | Decreased |

| Derivative C | Hydrophilic group | H | H | Increased | Increased |

This table represents generalized SAR trends from QSAR studies.

4-Arylquinoline-2-Carboxamides: A Novel Class of Potent and Selective NAMs

More recently, high-throughput screening has identified 4-arylquinoline-2-carboxamides as a highly potent and selective class of mGluR2 NAMs. This scaffold has demonstrated excellent in vivo efficacy in rodent models of cognition.

Key SAR Insights:

-

C4 and C7 Substituents: Optimization of this series focused on modifications at the C4 and C7 positions of the quinoline core, leading to significant improvements in potency and pharmacokinetic properties.

-

Metabolic Stability: Medicinal chemistry efforts have successfully addressed initial issues with metabolic stability and potential genotoxicity, leading to the identification of Ames-negative compounds like MK-8768.

Table 3: Representative 4-Arylquinoline-2-Carboxamide mGluR2 NAMs

| Compound | Structure | mGluR2 NAM Potency (IC50, nM) | Selectivity vs. mGluR3 |

| MK-8768 | [Structure to be inserted] | Potent | High |

| Initial Lead | [Structure to be inserted] | Potent | High |

Specific IC50 values for individual compounds in this series are often proprietary but are generally in the low nanomolar range.

Experimental Protocols for Pharmacological Characterization

The evaluation of mGluR2 antagonists relies on a battery of in vitro assays to determine their affinity, potency, and mechanism of action.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the mGluR2 receptor. It typically involves the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Experimental Workflow:

References

- 1. Neuropharmacological profiles of antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacology and Toxicology Profile of mGluR2 Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate receptor 2 (mGluR2) has emerged as a significant target in neuroscience for the potential treatment of cognitive and mood disorders. Antagonism of this presynaptic autoreceptor is hypothesized to increase synaptic glutamate levels, thereby enhancing glutamatergic neurotransmission. This guide provides a detailed pharmacological and toxicological profile of "mGluR2 antagonist 1," a potent and selective negative allosteric modulator (NAM) from the 4-arylquinoline-2-carboxamide series. This compound, also identified as Compound 25 in foundational literature, demonstrates high potency, oral bioavailability, and excellent brain permeability. However, toxicological assessments of the chemical series have indicated a potential for mutagenicity, a critical consideration for further development. This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to provide a comprehensive technical overview for researchers in the field.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its signaling is crucial for a vast array of neurological functions. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate glutamatergic and other neurotransmitter systems. The mGluR family is divided into three groups, with Group II, comprising mGluR2 and mGluR3, being of particular interest for therapeutic intervention. These receptors are typically located presynaptically and act as autoreceptors to inhibit glutamate release.

Selective antagonism of mGluR2 is a promising strategy for conditions associated with glutamatergic hypofunction, such as cognitive deficits in schizophrenia and Alzheimer's disease, as well as depressive disorders. By blocking the inhibitory feedback mechanism of mGluR2, its antagonists can elevate synaptic glutamate concentrations, thereby enhancing excitatory signaling. The high degree of homology between mGluR2 and mGluR3, especially at the orthosteric binding site, has made the development of selective antagonists challenging. This has led to a focus on negative allosteric modulators (NAMs) that bind to a distinct site on the receptor, offering greater potential for subtype selectivity.

"mGluR2 antagonist 1" (Compound 25) is a member of a novel class of 4-arylquinoline-2-carboxamides developed as highly potent and selective mGluR2 NAMs. This guide will delve into the detailed pharmacology, toxicology, and associated experimental protocols for this compound.

Pharmacology

Mechanism of Action

mGluR2 antagonist 1 functions as a negative allosteric modulator of the mGluR2. Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, NAMs bind to a topographically distinct allosteric site on the receptor. This binding induces a conformational change that reduces the affinity and/or efficacy of the orthosteric agonist. The primary downstream effect of mGluR2 activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, mGluR2 antagonist 1 prevents this signaling cascade, resulting in a disinhibition of glutamate release from the presynaptic terminal.

Figure 1: Signaling pathway of mGluR2 and the action of mGluR2 antagonist 1.

Potency and Selectivity

mGluR2 antagonist 1 is a highly potent NAM with an IC50 of 9 nM for the mGluR2 receptor. The selectivity of this compound series for mGluR2 over the closely related mGluR3 is a key feature, driven by the allosteric mechanism of action.

| Parameter | Value | Assay |

| mGluR2 IC50 | 9 nM | Functional Assay |

| Selectivity | High for mGluR2 over mGluR3 | Not specified quantitatively in available abstracts |

Table 1: In Vitro Potency of mGluR2 Antagonist 1

Pharmacokinetics

This compound has been characterized as being orally bioavailable with excellent brain permeability, which are critical properties for a CNS drug candidate.

| Parameter | Value | Species |

| Oral Bioavailability | Orally active | Rodent |

| Brain Permeability | Excellent | Rodent |

Table 2: Pharmacokinetic Properties of mGluR2 Antagonist 1

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo activity of mGluR2 antagonist 1.

| Model | Dose | Effect | Species |

| Amphetamine-induced hyperlocomotion | 10 mg/kg | Reversal of the effects of the mGluR2 agonist LY379268 | Not specified |

| Delayed non-match to position | 10 mg/kg | Good efficacy | Mouse |

Table 3: In Vivo Efficacy of mGluR2 Antagonist 1

Toxicology Profile

A significant concern for the 4-arylquinoline-2-carboxamide series is the potential for genotoxicity. The initial lead compound from this series was found to be positive in the Ames test in a single strain with metabolic activation, suggesting that a reactive metabolite may be responsible for this mutagenic potential. While further optimization led to the development of Ames-negative analogs like MK-8768, the toxicological profile of "mGluR2 antagonist 1" (Compound 25) itself requires careful consideration. Detailed public data on the specific toxicology of Compound 25 is limited.

| Test | Result for the Series' Initial Lead |

| Ames Test | Positive in a single strain with metabolic activation |

Table 4: Genotoxicity of the 4-Arylquinoline-2-carboxamide Series Lead Compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments based on the available information for this class of compounds.

In Vitro Functional Assay (Calcium Flux)

The potency of mGluR2 NAMs is typically determined using a cell-based functional assay that measures the inhibition of agonist-induced intracellular signaling. A common method involves measuring calcium mobilization in a cell line stably expressing the target receptor.

Figure 2: Workflow for the in vitro calcium flux assay.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR2.

-

Assay Principle: mGluR2 is a Gi/o-coupled receptor. To facilitate a calcium-based readout, cells can be co-transfected with a promiscuous G-protein such as Gα15, which links Gi/o activation to the phospholipase C pathway and subsequent intracellular calcium release.

-

Procedure:

-

Cells are seeded into 384-well plates and incubated.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A dilution series of "mGluR2 antagonist 1" is added to the wells.

-

After an incubation period, a fixed concentration of an mGluR2 agonist (e.g., LY379268) is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).

-

The concentration-response curve for the antagonist is plotted, and the IC50 value is calculated.

-

In Vivo Behavioral Assays

This model is used to assess the functional antagonism of mGluR2 in vivo.

-

Animals: Mice or rats.

-

Procedure:

-

Animals are habituated to the locomotor activity chambers.

-

Animals are pre-treated with "mGluR2 antagonist 1" (10 mg/kg) or vehicle.

-

Subsequently, the mGluR2 agonist LY379268 is administered to suppress locomotor activity.

-

Finally, amphetamine is administered to induce hyperlocomotion.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded over a specified period.

-

The ability of "mGluR2 antagonist 1" to reverse the locomotor-suppressing effects of LY379268 on amphetamine-induced hyperactivity is quantified.

-

The DNMTP task is a measure of working memory and cognitive function.

-

Animals: Mice.

-

Apparatus: A T-maze or similar apparatus.

-

Procedure:

-

The task consists of a "sample phase" and a "choice phase," separated by a delay.

-

In the sample phase, the mouse is forced to enter one arm of the maze to receive a reward.

-

During the delay period, the mouse is returned to the starting position.

-

In the choice phase, both arms of the maze are open, and the mouse must choose the previously unvisited arm to receive a reward.

-

"mGluR2 antagonist 1" (10 mg/kg) or vehicle is administered prior to the task.

-

The percentage of correct choices is recorded as a measure of working memory performance.

-

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Figure 3: General workflow for the Ames test.

-

Test System: Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Procedure:

-

The tester strains are exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

Only bacteria that undergo a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

-

After incubation, the number of revertant colonies is counted.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

Conclusion

"mGluR2 antagonist 1" (Compound 25) is a potent and selective negative allosteric modulator of mGluR2 with promising in vitro and in vivo pharmacological properties for CNS disorders. Its oral bioavailability and brain permeability make it an attractive research tool and a potential scaffold for further drug development. However, the genotoxicity signal observed with the initial lead compound of the 4-arylquinoline-2-carboxamide series raises significant safety concerns that must be thoroughly addressed for any compound in this class. Further studies are required to fully characterize the toxicological profile of "mGluR2 antagonist 1" and to determine if the favorable pharmacological properties can be dissociated from the potential for mutagenicity. This technical guide provides a foundational overview to inform future research and development efforts in the pursuit of safe and effective mGluR2-targeting therapeutics.

An In-depth Technical Guide to mGluR2 Negative Allosteric Modulator Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 2 (mGluR2). It is designed to be a technical resource, offering detailed experimental protocols, a summary of available binding affinity data, and visualizations of key concepts to aid in the research and development of novel mGluR2-targeted therapeutics.

The mGluR2 Signaling Pathway

Metabotropic glutamate receptor 2 (mGluR2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability. Primarily located presynaptically, mGluR2 acts as an autoreceptor to inhibit glutamate release. Upon activation by the endogenous ligand glutamate, mGluR2 couples to the Gi/o family of G-proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from the G-protein complex can also directly modulate the activity of voltage-gated calcium channels and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, further contributing to the reduction of neurotransmitter release.[1] Negative allosteric modulators bind to a site on the receptor distinct from the orthosteric glutamate binding site and reduce the efficacy of glutamate, thereby disinhibiting neurotransmitter release.[1][2]

Caption: Canonical mGluR2 signaling pathway.

Binding Affinity and Kinetics of mGluR2 Antagonists

The interaction of a NAM with mGluR2 is defined by its binding affinity and kinetics. Affinity, typically reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), describes the concentration of the modulator required to occupy 50% of the receptors at equilibrium. Binding kinetics, on the other hand, describes the rates at which the modulator associates (kon) and dissociates (koff) from the receptor. The ratio of koff to kon determines the equilibrium dissociation constant (Kd), which is equivalent to Ki for competitive inhibitors. The reciprocal of the dissociation rate (1/koff) is the residence time, which indicates how long a modulator remains bound to the receptor.

While extensive research has characterized the binding affinities of numerous mGluR2 NAMs, there is a notable scarcity of publicly available data on their specific binding kinetics (kon, koff, and residence time). The following tables summarize the available binding affinity data for several well-characterized mGluR2 NAMs.

Table 1: Binding Affinity of mGluR2/3 Negative Allosteric Modulators

| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |

| MNI-137 | Ca²⁺ Mobilization | Human | 8.3 | - | [3] |

| Ca²⁺ Mobilization | Rat | 12.6 | - | [3] | |

| Decoglurant (RO4995819) | [³H]-LY354740 Binding | Rat | - | 11 | |

| Functional Assay | Rat | 13 | - | ||

| RO4491533 | [³⁵S]-GTPγS Binding | Rat | 3.9 | - | |

| [³H]-LY354740 Binding | Rat | 8.7 | - |

Table 2: Binding Affinity of mGluR2-Selective Negative Allosteric Modulators

| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | MRK-8-29 | Thallium Flux (GIRK) | Human | - | 13.5 | | | VU6001192 | Thallium Flux (GIRK) | Human | - | 14.8 | | | RO4988546 | [³H]-PAM Displacement | Rat | - | 2.3 | | | | [³H]-LY354740 Binding | Rat | 8.7 | - | | | RO5488608 | [³H]-PAM Displacement | Rat | - | 1.9 | | | | [³H]-LY354740 Binding | Rat | 2.5 | - | |

Note: The lack of kinetic data (kon, koff, residence time) for these NAMs in the public domain represents a significant knowledge gap in the field.

Conceptual Relationship Between Binding Affinity and Kinetics

Binding affinity (Ki) and kinetics (kon and koff) are intrinsically linked. A high affinity (low Ki) can be achieved through a fast association rate, a slow dissociation rate, or a combination of both. Understanding these kinetic parameters is crucial as they can significantly influence a drug's pharmacodynamic profile. For instance, a long residence time (slow koff) may lead to a more sustained pharmacological effect, independent of the drug's concentration in circulation.

Caption: The interplay of binding affinity and kinetics.

Experimental Protocols

Accurate determination of binding affinity and functional antagonism requires robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to characterize mGluR2 NAMs.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (the NAM) to compete with a radiolabeled ligand for binding to mGluR2.

Objective: To determine the Ki of a NAM for mGluR2.

Materials:

-

Cell membranes prepared from a cell line stably expressing human or rat mGluR2 (e.g., CHO or HEK293 cells).

-

Radioligand: e.g., [³H]-LY341495 (an orthosteric antagonist) or a suitable radiolabeled allosteric modulator.

-

Test NAM compound at a range of concentrations.

-

Non-specific binding control: A high concentration of a known mGluR2 ligand (e.g., 10 µM LY341495).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final concentration of 20-40 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of test NAM compound at various concentrations (typically a 10-point serial dilution).

-

50 µL of radioligand at a fixed concentration (typically near its Kd value, e.g., 2 nM [³H]-LY341495).

-

150 µL of the membrane suspension.

-

For total binding wells, add 50 µL of binding buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three to four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test NAM.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

[³⁵S]-GTPγS Functional Assay

This assay measures the functional consequence of mGluR2 activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gi/o proteins. NAMs will inhibit the agonist-stimulated [³⁵S]-GTPγS binding.

Objective: To determine the functional potency (IC50) of a NAM in inhibiting mGluR2-mediated G-protein activation.

Materials:

-

Cell membranes from a cell line stably expressing mGluR2.

-

[³⁵S]-GTPγS.

-

Guanosine diphosphate (GDP).

-

A glutamate receptor agonist (e.g., glutamate or LY354740) at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Test NAM compound at a range of concentrations.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Other materials are as described for the radioligand binding assay.

Procedure:

-

Membrane Preparation: Thaw and resuspend membranes in assay buffer to a concentration of 5-15 µg of protein per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of test NAM compound at various concentrations.

-

50 µL of the mGluR2 agonist at its EC₈₀ concentration.

-

50 µL of GDP (final concentration ~10 µM).

-

50 µL of the membrane suspension.

-

For basal binding wells, add assay buffer instead of the agonist and NAM.

-

For agonist-stimulated wells, add assay buffer instead of the NAM.

-

-

Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]-GTPγS to a final concentration of ~0.1 nM to all wells.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (no pre-soaking required).

-

Washing and Counting: Wash the filters with ice-cold wash buffer and perform scintillation counting as described previously.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting basal binding from the agonist-stimulated binding.

-

Plot the percentage of inhibition of the net agonist-stimulated binding against the log concentration of the NAM.

-

Fit the data to a dose-response inhibition curve to determine the IC50 value.

-

Conclusion

mGluR2 negative allosteric modulators represent a promising class of therapeutic agents for various neurological and psychiatric disorders. A thorough understanding of their binding affinity and kinetics is paramount for successful drug development. This guide has provided a summary of the available binding affinity data for key mGluR2 NAMs and detailed protocols for their characterization. However, it is evident that a significant gap exists in the literature regarding the binding kinetics of these compounds. Future research focused on determining the association and dissociation rates of mGluR2 NAMs will be crucial for elucidating their structure-kinetic relationships and for optimizing their pharmacodynamic properties to develop safer and more effective medicines.

References

The Role of Metabotropic Glutamate Receptor 2 (mGluR2) in Synaptic Plasticity and Disease: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the metabotropic glutamate receptor 2 (mGluR2), a critical modulator of synaptic function. It details its signaling pathways, its pivotal role in the mechanisms of synaptic plasticity—namely long-term depression (LTD) and long-term potentiation (LTP)—and its implication as a therapeutic target in a range of neurological and psychiatric disorders including schizophrenia, anxiety, and epilepsy. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to mGluR2

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. The mGluR2 receptor, along with mGluR3, belongs to Group II. These receptors are negatively coupled to adenylyl cyclase through the inhibitory G protein, Gαi/o.[1][2][3]

Primarily located on presynaptic terminals, mGluR2 acts as an autoreceptor that senses synaptic glutamate levels.[1][2] Its activation leads to a reduction in the release of glutamate, thereby serving as a crucial feedback mechanism to prevent excessive excitatory neurotransmission. This regulatory function positions mGluR2 as a key player in synaptic plasticity and a promising therapeutic target for CNS disorders characterized by glutamatergic dysregulation.

mGluR2 Signaling Pathways

Activation of mGluR2 initiates a cascade of intracellular events that fine-tune neuronal activity. The primary signaling pathways are:

-

Canonical Gαi/o Pathway: Upon glutamate binding, mGluR2 activates the Gαi/o protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), a key enzyme involved in phosphorylating various downstream targets that facilitate neurotransmitter release.

-

Gβγ Subunit-Mediated Actions: The dissociated Gβγ dimer can also directly interact with and inhibit voltage-gated calcium channels (CaV) at the presynaptic terminal, further reducing calcium influx and subsequent vesicle fusion and glutamate release.

-

MAPK/ERK Pathway: In addition to the canonical pathway, mGluR2 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is critical for neuronal survival and plasticity.

Role of mGluR2 in Synaptic Plasticity

mGluR2 is a central figure in regulating the direction and magnitude of synaptic plasticity.

Long-Term Depression (LTD)

mGluR2 activation is a primary mechanism for inducing a presynaptic form of LTD at numerous central synapses, including the hippocampus, prefrontal cortex, and amygdala.

-

Induction: LTD can be induced by low-frequency stimulation (LFS) or by direct application of Group II mGluR agonists like LY354740 or DCG-IV. This form of LTD is dependent on the activation of presynaptic mGluR2 but is typically independent of postsynaptic NMDA receptors.

-

Expression: The expression of mGluR2-LTD is presynaptic, manifesting as a sustained reduction in the probability of neurotransmitter release. This is a direct consequence of the signaling cascade that inhibits adenylyl cyclase, reduces PKA activity, and limits calcium entry through voltage-gated channels.

Long-Term Potentiation (LTP)

While not directly inducing LTP, mGluR2 plays a critical modulatory or "gating" role. Generally, its activation inhibits the induction of NMDAR-dependent LTP.

-

Inhibition of LTP: By suppressing glutamate release, mGluR2 activation can prevent the strong postsynaptic depolarization required to activate NMDA receptors, thereby raising the threshold for LTP induction.

-

Rescue of Synaptic Plasticity: Conversely, blocking mGluR2 with an antagonist (e.g., LY341495) can enhance LTP, particularly under conditions where plasticity is impaired, such as that induced by a high-fat diet. This suggests that tonic mGluR2 activity can act as a brake on potentiation.

Role of mGluR2 in Disease and Therapeutic Applications

The ability of mGluR2 to dampen excessive glutamatergic signaling makes it a compelling target for diseases involving glutamate excitotoxicity or imbalance.

Schizophrenia

The glutamate hypothesis of schizophrenia posits that reduced function of NMDA receptors contributes to the disorder's symptoms. Activating mGluR2, which presynaptically reduces glutamate release, was proposed as a novel, non-dopaminergic approach to rebalance cortical circuitry.

-

Preclinical Evidence: Group II mGluR agonists reverse the behavioral and neurochemical effects of NMDA antagonists like PCP and ketamine in animal models.

-

Clinical Trials: An early Phase II trial with the mGluR2/3 agonist prodrug LY2140023 showed significant improvements in both positive and negative symptoms compared to a placebo. However, subsequent Phase III trials failed to meet their primary endpoints, leading to a halt in its development. This has shifted focus towards more selective mGluR2 positive allosteric modulators (PAMs), such as AZD8529, which enhance the receptor's response to endogenous glutamate and are currently under investigation. A notable interaction between mGluR2 and the serotonin 5-HT2A receptor has also been identified as a potential target for psychosis treatment.

Anxiety Disorders

Excessive glutamatergic activity in fear and anxiety circuits, such as the amygdala, has implicated mGluR2 as a target for anxiolytics.

-

Preclinical Evidence: Group II mGluR agonists show robust anxiolytic effects in various animal models, including conditioned fear stress.

-

Clinical Trials: The mGluR2/3 agonist LY354740 (and its prodrug LY544344) demonstrated efficacy in treating Generalized Anxiety Disorder (GAD), showing significant improvement in Hamilton Anxiety scores compared to placebo. The trial was discontinued due to preclinical toxicology findings, but it supported the therapeutic potential of this mechanism.

Epilepsy

Epilepsy is characterized by neuronal hyperexcitability and seizures, often driven by excessive glutamate. By presynaptically inhibiting glutamate release, mGluR2 activation presents a logical anti-epileptic strategy.

-

Preclinical Evidence: Group II mGluR agonists like LY379268 are effective at reducing both behavioral and electrographic seizure activity in animal models, such as the pilocarpine-induced status epilepticus model. mGluR2 PAMs have also shown anticonvulsant effects.

-

Human Studies: Studies on brain tissue from patients with temporal lobe epilepsy (TLE) have shown an upregulation of mGluR2 and mGluR3, potentially as a compensatory mechanism, further highlighting its role in seizure pathology.

Alzheimer's Disease

Emerging evidence suggests a neuroprotective role for mGluR2. Studies have shown that mGluR2 is increased in hippocampal neurons in Alzheimer's disease (AD) brains. Activation of mGluR2 can stimulate pro-survival ERK signaling pathways and protect neurons from oxidative stress-mediated cytotoxicity, suggesting a potential role in mitigating neurodegeneration.

Quantitative Data from Clinical and Preclinical Studies

Table 1: Summary of Key Clinical Trials Targeting mGluR2/3

| Disease | Compound (Mechanism) | Phase | Key Finding | Reference |

| Schizophrenia | LY2140023 (mGluR2/3 Agonist) | II | 40 mg twice daily showed significant improvement in PANSS positive and negative symptoms vs. placebo. | |

| Schizophrenia | LY2140023 (mGluR2/3 Agonist) | III | Failed to meet primary endpoint based on PANSS score. | |

| Schizophrenia | AZD8529 (mGluR2 PAM) | II | Did not significantly improve symptoms or cognition in the overall patient group. | |

| Generalized Anxiety Disorder | LY544344 (mGluR2/3 Agonist Prodrug) | II | 16 mg twice daily showed significantly greater improvement in Hamilton Anxiety scores vs. placebo. |

Table 2: Summary of Representative Preclinical Studies

| Disease Model | Compound (Dose) | Animal | Key Finding | Reference |

| Epilepsy (Pilocarpine) | LY379268 | Mouse | Pretreatment and post-treatment reduced behavioral seizure severity and EEG power. | |

| Anxiety (Conditioned Fear) | MGS0039 (Antagonist, 2 mg/kg) | Rat | Attenuated freezing behavior, indicating anxiolytic-like potential for blockade. | |

| Schizophrenia (Ketamine) | LY354740 | Human | Disrupted the behavioral effects of ketamine in healthy subjects. | |

| LTP Impairment (High-Fat Diet) | LY341495 (Antagonist) | Rat | Rescued impaired LTP in the dentate gyrus. |

Experimental Protocols

Studying the function of mGluR2 involves a combination of electrophysiological, biochemical, and behavioral techniques.

In Vitro Electrophysiology for Synaptic Plasticity

This protocol is used to measure mGluR2-dependent LTD in acute hippocampal slices.

-

Slice Preparation: Anesthetize a rodent (e.g., C57BL/6J mouse) and perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome.

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.

-

Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF. Place a stimulating electrode in the desired pathway (e.g., mossy fibers) and a recording electrode in the target region (e.g., CA3 stratum lucidum) to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline: Establish a stable baseline recording for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTD Induction: Induce LTD by either:

-

Pharmacological Induction: Bath-apply a selective Group II mGluR agonist (e.g., 10 µM LY354740 or 1 µM DCG-IV) for 10-20 minutes.

-

Electrical Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

-

Post-Induction Recording: Wash out the drug (if used) and continue recording for at least 60-90 minutes to monitor the persistent depression of the fEPSP slope, which signifies LTD.

-

Data Analysis: Normalize fEPSP slope values to the pre-induction baseline. A sustained reduction of ~30% or more is characteristic of LTD.

Biochemical Assays: Radioligand Binding

This assay measures the interaction of a compound with mGluR2, often to assess allosteric modulation.

-

Cell Culture: Use a cell line stably expressing mGluR2 (e.g., CHO-K1-mGluR2 cells).

-

Preparation: Harvest cells and resuspend them in a binding buffer (e.g., Ham's F-12 Medium).

-

Incubation: Incubate a known quantity of cells (e.g., 5 x 10⁴ cells/tube) with a radiolabeled mGluR2 ligand (e.g., [³H]mG2P001, a PAM tracer).

-

Experimental Conditions:

-

To determine the effect of glutamate, add varying concentrations of glutamate (e.g., 0 to 1 mM) to different tubes.

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand.

-

-

Equilibration: Allow binding to reach equilibrium by incubating at room temperature for a set time (e.g., 30 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration or centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze how glutamate concentration affects the binding of the radiolabeled PAM. An increase in binding with higher glutamate concentrations is characteristic of a PAM.

Animal Models and Behavioral Testing

-

Schizophrenia Models: NMDA receptor antagonists like phencyclidine (PCP) or ketamine are administered to rodents to induce behaviors relevant to psychosis and cognitive deficits. The ability of a test compound (e.g., an mGluR2 agonist) to reverse these behaviors is assessed.

-

Epilepsy Models: The pilocarpine model is used to induce status epilepticus (SE) and subsequent temporal lobe epilepsy. Test compounds are administered before or after pilocarpine to assess their ability to reduce seizure severity, which is scored using the Racine scale, and to decrease epileptiform activity on EEG.

-

Anxiety Models: The conditioned fear stress model involves pairing a neutral stimulus (e.g., a tone) with an aversive stimulus (e.g., a footshock). The degree of freezing (a fear response) to the conditioned stimulus is measured. Anxiolytic compounds are expected to reduce this freezing behavior.

Conclusion

mGluR2 is a master regulator of synaptic transmission, acting as a presynaptic brake on glutamate release. Its activation is a key driver of long-term depression, while its tonic activity gates the induction of long-term potentiation. This central role in controlling synaptic strength and preventing hyperexcitability places mGluR2 at the nexus of synaptic plasticity and CNS pathology.

While early clinical efforts with broad mGluR2/3 agonists yielded mixed results, the therapeutic principle remains highly compelling for schizophrenia, anxiety, and epilepsy. The ongoing development of selective mGluR2 positive allosteric modulators represents a more nuanced approach, aiming to enhance endogenous glutamatergic control rather than causing tonic receptor activation. Future research focusing on these selective modulators, combined with a deeper understanding of the receptor's complex interactions and genetic influences, will be critical to fully unlock the therapeutic potential of targeting mGluR2.

References

- 1. Role of presynaptic metabotropic glutamate receptors in the induction of long-term synaptic plasticity of vesicular release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 3. mGluR-Dependent Synaptic Plasticity in Drug-Seeking - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of mGluR2 Antagonists in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 2 (mGluR2), a presynaptic G-protein coupled receptor, has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders. Predominantly located on presynaptic terminals, mGluR2 acts as an autoreceptor to negatively modulate the release of glutamate. By antagonizing this receptor, it is possible to disinhibit presynaptic glutamate release, thereby enhancing glutamatergic transmission in a controlled manner. This mechanism holds significant promise for treating conditions characterized by glutamatergic hypofunction, such as depression and the negative and cognitive symptoms of schizophrenia. This technical guide provides an in-depth overview of the therapeutic potential of mGluR2 antagonists, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathways

mGluR2 is a member of the Group II metabotropic glutamate receptors and is coupled to the inhibitory G-protein, Gi/o.[1] Upon activation by glutamate, the Gi/o protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1] The dissociation of the G-protein into its Gαi/o and Gβγ subunits also plays a crucial role in its modulatory effects. The Gβγ subunit can directly interact with and modulate the function of presynaptic ion channels, leading to an inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[2] This collective action reduces neurotransmitter release.

mGluR2 antagonists block the binding of glutamate to the receptor, thereby preventing the activation of this inhibitory cascade. This leads to a disinhibition of the presynaptic terminal, resulting in an increased probability of glutamate release. This enhancement of glutamatergic neurotransmission is thought to underlie the therapeutic effects of mGluR2 antagonists in various CNS disorders.

Quantitative Data on mGluR2 Antagonists

The development of selective mGluR2 antagonists has provided valuable tools for probing the therapeutic potential of this target. The following tables summarize key quantitative data for several prominent mGluR2 antagonists.

Table 1: In Vitro Binding Affinities and Functional Potencies

| Compound | Target(s) | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| MGS0039 | mGluR2 | Radioligand Binding | Rat | 2.2 | ||

| mGluR3 | Radioligand Binding | Rat | 4.5 | |||

| mGluR2 | cAMP Formation | CHO Cells | 20 | |||

| mGluR3 | cAMP Formation | CHO Cells | 24 | |||

| LY341495 | mGluR2 | Radioligand Binding | 21 | |||

| mGluR3 | Radioligand Binding | 14 | ||||

| RO4988546 | mGluR2 | Radioligand Binding | Rat | 2.3 | ||

| mGluR2 | [3H]-LY354740 Binding | 8.7 | ||||

| RO5488608 | mGluR2 | Radioligand Binding | Rat | 1.9 | ||

| mGluR2 | [3H]-LY354740 Binding | 2.5 |

Table 2: Preclinical Efficacy in Rodent Models of CNS Disorders

| Compound | Animal Model | Species | Dosing (mg/kg, i.p.) | Outcome | Reference(s) |

| MGS0039 | Forced Swim Test | Rat | 0.3 - 3 | Dose-dependent decrease in immobility | |

| Tail Suspension Test | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility | ||

| Learned Helplessness | Rat | 10 (7 days) | Significant reduction in escape failures | ||

| Conditioned Fear Stress | Rat | 2 | Significantly attenuated freezing behavior | ||

| Social Defeat Stress | Mouse | 1 | Attenuated increased immobility time |

Table 3: Clinical Trial Data for mGluR2 Antagonists in Major Depressive Disorder (MDD)

| Compound | Phase | Population | Primary Outcome | Result | Reference(s) |

| Decoglurant | 2 | Partially refractory MDD | Change in MADRS total score | No significant difference from placebo | |

| TS-161 | 2 | Treatment-resistant MDD | Change in MADRS total score | Ongoing | |

| DSP-3456 | 1 | Treatment-resistant MDD | Safety and Tolerability | Ongoing |

MADRS: Montgomery-Åsberg Depression Rating Scale

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation of mGluR2 antagonists. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay ([3H]-LY341495)

-

Objective: To determine the binding affinity (Ki) of a test compound for mGluR2.

-

Materials:

-

Membranes from cells expressing recombinant mGluR2.

-

[3H]-LY341495 (radioligand).

-

Test compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known mGluR2 ligand).

-

96-well plates, filter mats, scintillation counter.

-

-

Procedure:

-

Prepare dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, [3H]-LY341495, and either the test compound or vehicle. For non-specific binding wells, add the non-specific control.

-

Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through filter mats using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filter mats and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

-

2. GTPγS Binding Assay

-

Objective: To assess the functional activity of a test compound as an antagonist at mGluR2 by measuring its effect on agonist-stimulated G-protein activation.

-

Materials:

-

Membranes from cells expressing mGluR2.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

A known mGluR2 agonist (e.g., glutamate, LY354740).

-

Test compound at various concentrations.

-

Assay buffer containing GDP, MgCl2, and NaCl.

-

96-well plates, filter mats, scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound or vehicle.

-

Add the mGluR2 agonist to stimulate the receptor.

-

Add [35S]GTPγS to the reaction mixture.

-

Incubate for a specified time (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding to activated G-proteins.

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure radioactivity.

-

Data are expressed as the percentage of inhibition of agonist-stimulated [35S]GTPγS binding.

-

3. Forskolin-Stimulated cAMP Accumulation Assay

-

Objective: To determine the antagonist activity of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

-

Materials:

-

Whole cells expressing mGluR2.

-

Forskolin (an adenylyl cyclase activator).

-

A known mGluR2 agonist.

-

Test compound at various concentrations.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere.

-

Pre-treat cells with the test compound or vehicle.

-

Add the mGluR2 agonist.

-

Add forskolin to stimulate adenylyl cyclase and increase cAMP levels.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit.

-

The ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified.

-

In Vivo Behavioral Assays

1. Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like activity of a test compound in rodents.

-

Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping (e.g., 30 cm for rats, 15 cm for mice).

-

Procedure:

-

Administer the test compound or vehicle to the animals at a specified time before the test.

-

Gently place each animal into the cylinder of water for a 6-minute session.

-

Record the session for later scoring.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

2. Conditioned Fear Stress (CFS) Model

-

Objective: To evaluate the anxiolytic-like potential of a test compound.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a cue delivery system (e.g., a speaker for an auditory cue). A separate contextually different chamber is used for testing.

-

Procedure:

-